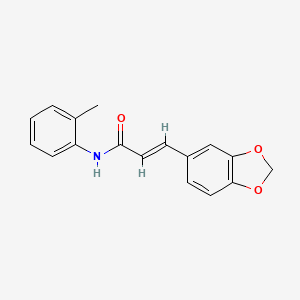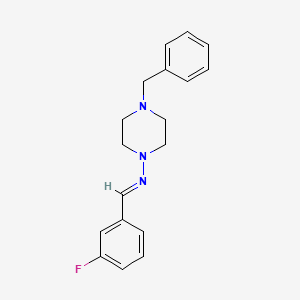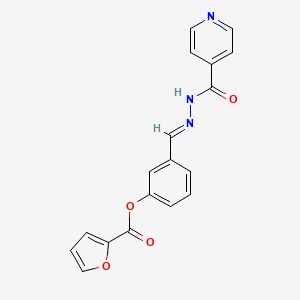
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives, including N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea, often involves reactions between different chemical precursors under specific conditions. For instance, one method for synthesizing similar urea compounds involves reacting diamines with carbamidophosphoric acid chlorides in the presence of triethylamine at controlled temperatures, showcasing the versatility and complexity of synthesis routes for urea derivatives (Reddy, C. S. Reddy, & Raju, 2003).
Molecular Structure Analysis
The molecular structure of urea derivatives is critical in determining their reactivity and potential applications. NMR spectroscopy, including 1H, 13C, and 31P-NMR, is a common technique used to analyze the structure of these compounds. This structural analysis is crucial for understanding the compound's potential interactions and activities (Reddy, C. S. Reddy, & Raju, 2003).
Chemical Reactions and Properties
Urea derivatives participate in a variety of chemical reactions, reflecting their diverse chemical properties. For example, N-substituted-benzene-1,2-diamines, which share structural similarities with the target compound, can be synthesized through the reduction of N-substituted-2-nitroanilines, showcasing the reactivity of the nitrogen-containing groups in these molecules (Zhong et al., 2020).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its potential as a pharmaceutical compound or in materials science.
Chemical Properties Analysis
The chemical properties of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea, including its reactivity with other compounds, acidity or basicity, and potential for forming hydrogen bonds, are determined by its functional groups and molecular geometry. Studies on similar compounds have shown that urea derivatives exhibit a range of biological activities, which could be attributed to their ability to interact with biological molecules through hydrogen bonding and other types of interactions (Reddy, C. S. Reddy, & Raju, 2003).
科学的研究の応用
Electro-Fenton Degradation of Antimicrobials
N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, a related compound, has been degraded using electro-Fenton systems, demonstrating the potential for environmental detoxification of persistent antimicrobials in water sources (Sirés et al., 2007).
Cytotoxicity and DNA-Topoisomerase Inhibitory Activity
New asymmetric ureas and thioureas have shown significant cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells, suggesting their potential in cancer treatment (Esteves-Souza et al., 2006).
Cytokinin Activity in Plant Growth
N-phenyl-N'-(4-pyridyl)urea derivatives have been synthesized and tested for cytokinin activity, demonstrating the potential for enhancing plant growth and development (Takahashi et al., 1978).
Green Reduction of Nitroanilines
A green approach for synthesizing N-substituted-benzene-1,2-diamines, including N-(4-chlorophenyl)benzene-1,2-diamine, has been reported, highlighting an environmentally friendly method for chemical synthesis (Zhong et al., 2020).
Crystal Structure of Insecticides
Studies on the crystal structure of benzoylphenylurea insecticides have revealed insights into their mode of action, potentially guiding the development of more effective pest control agents (Cho et al., 2015).
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-11-2-4-12(5-3-11)18-15(19)17-8-10-1-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKPAUPOIGRZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827790 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)
![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)
![methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5545693.png)

![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)
![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)
![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)

![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)
![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)
![6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)
